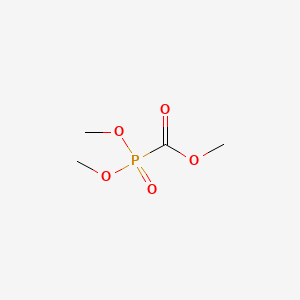
3-Docos-1-enyloxolane-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Docos-1-enyloxolane-2,5-dione, also known as docosenylsuccinic anhydride, is a chemical compound with the molecular formula C26H46O3. It is an anhydride derivative of succinic acid, featuring a long aliphatic chain with a double bond and an oxolane ring. This compound is primarily used in various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Docos-1-enyloxolane-2,5-dione typically involves the reaction of docosenoic acid with succinic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The process involves heating the reactants in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the anhydride bond .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using large reactors that can maintain the necessary temperature and pressure conditions. The reactants are continuously fed into the reactor, and the product is collected and purified through distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
3-Docos-1-enyloxolane-2,5-dione undergoes various chemical reactions, including:
Hydrolysis: The anhydride group can be hydrolyzed to form the corresponding diacid.
Esterification: Reaction with alcohols to form esters.
Amidation: Reaction with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Esterification: Alcohols in the presence of acid catalysts such as sulfuric acid.
Amidation: Amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).
Major Products Formed
Hydrolysis: Dicosenoic acid and succinic acid.
Esterification: Esters of docosenoic acid.
Amidation: Amides of docosenoic acid.
Scientific Research Applications
3-Docos-1-enyloxolane-2,5-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce long aliphatic chains into molecules.
Biology: Studied for its potential role in modifying biological molecules and membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 3-Docos-1-enyloxolane-2,5-dione involves its ability to react with nucleophiles due to the presence of the anhydride group. This reactivity allows it to modify various molecules, including proteins and lipids, by forming covalent bonds. The long aliphatic chain provides hydrophobic interactions, making it useful in modifying membrane properties and enhancing the solubility of hydrophobic drugs .
Comparison with Similar Compounds
Similar Compounds
Docosenoic acid: A fatty acid with a similar aliphatic chain but lacks the anhydride group.
Succinic anhydride: A simpler anhydride without the long aliphatic chain.
Oxolane derivatives: Compounds containing the oxolane ring but with different substituents.
Uniqueness
3-Docos-1-enyloxolane-2,5-dione is unique due to its combination of a long aliphatic chain, an anhydride group, and an oxolane ring. This combination imparts unique chemical properties, making it versatile for various applications in synthesis, research, and industry .
Properties
CAS No. |
58598-42-8 |
|---|---|
Molecular Formula |
C26H46O3 |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
3-[(E)-docos-1-enyl]oxolane-2,5-dione |
InChI |
InChI=1S/C26H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-23-25(27)29-26(24)28/h21-22,24H,2-20,23H2,1H3/b22-21+ |
InChI Key |
WYSMQSIDRZXTBU-QURGRASLSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCC=CC1CC(=O)OC1=O |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC/C=C/C1CC(=O)OC1=O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC=CC1CC(=O)OC1=O |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















